molecular formula C14H10BrFO2 B1302593 3-Bromo-3'-fluoro-4'-methoxybenzophenone CAS No. 844879-54-5

3-Bromo-3'-fluoro-4'-methoxybenzophenone

Cat. No.: B1302593
CAS No.: 844879-54-5
M. Wt: 309.13 g/mol
InChI Key: XFBBZIQLOGYHLY-UHFFFAOYSA-N
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Description

3-Bromo-3’-fluoro-4’-methoxybenzophenone is an organic compound with the molecular formula C14H10BrFO2 It is a derivative of benzophenone, where the phenyl rings are substituted with bromine, fluorine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-3’-fluoro-4’-methoxybenzophenone typically involves the bromination and fluorination of benzophenone derivatives. One common method includes the bromination of 3-fluoro-4’-methoxybenzophenone using bromine or a brominating agent in the presence of a catalyst such as iron(III) bromide or aluminum tribromide . The reaction is usually carried out under controlled temperature conditions to ensure selective bromination.

Industrial Production Methods

Industrial production of 3-Bromo-3’-fluoro-4’-methoxybenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through recrystallization or chromatography techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3’-fluoro-4’-methoxybenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or Grignard reagents are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenone derivatives, while oxidation and reduction can lead to the formation of corresponding alcohols or ketones .

Scientific Research Applications

3-Bromo-3’-fluoro-4’-methoxybenzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-fluoro-4’-methoxybenzophenone
  • 3-Bromo-4-fluorophenol
  • 3-Bromo-4-fluorobenzaldehyde

Uniqueness

3-Bromo-3’-fluoro-4’-methoxybenzophenone is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential for forming diverse derivatives .

Properties

IUPAC Name

(3-bromophenyl)-(3-fluoro-4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO2/c1-18-13-6-5-10(8-12(13)16)14(17)9-3-2-4-11(15)7-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBBZIQLOGYHLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373671
Record name 3-Bromo-3'-fluoro-4'-methoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844879-54-5
Record name (3-Bromophenyl)(3-fluoro-4-methoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844879-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-3'-fluoro-4'-methoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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